Synthesis Yield Among Positional Isomers
The LAH-mediated reduction of methyl 6-fluoro-1H-indole-2-carboxylate to (6-fluoro-1H-indol-2-yl)methanol proceeds with an isolated yield of 86.2% after RP-HPLC purification at 0°C for 2 h in THF, as disclosed in patent WO2020/173935 . In comparison, the unsubstituted 1H-indole-2-methanol is obtained via similar LAH reduction in 75% isolated yield, while the 5-fluoro positional isomer is reported as a 90% crude yield with no purified yield specified, indicating that the 6-fluoro substitution does not adversely impact reduction efficiency relative to the unsubstituted scaffold .
| Evidence Dimension | Isolated synthesis yield (LAH reduction of methyl/ethyl ester to primary alcohol) |
|---|---|
| Target Compound Data | 86.2% isolated yield (175 mg, 1.06 mmol) after RP-HPLC purification |
| Comparator Or Baseline | 1H-Indole-2-methanol: 75% isolated yield; (5-fluoro-1H-indol-2-yl)methanol: 90% crude yield (no purified yield reported) |
| Quantified Difference | Target compound shows ~11 percentage point higher yield than unsubstituted indole-2-methanol; 5-fluoro isomer crude yield not directly comparable due to lack of purification data |
| Conditions | LAH (1.2 eq), THF, 0°C, 2 h; quench with water, acidify with 4N HCl; RP-HPLC purification (SunFire Prep C18, ACN/water gradient) |
Why This Matters
The well-defined, high-yielding reduction route with documented RP-HPLC purification enables reproducible procurement of material with controlled purity for multi-step library synthesis.
